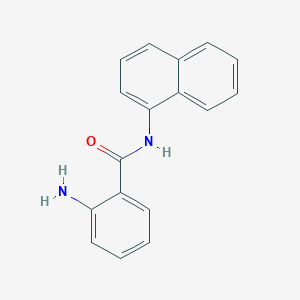

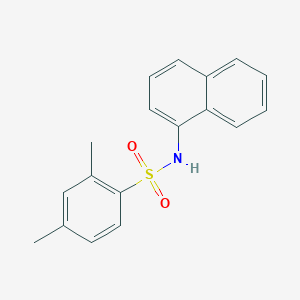

![molecular formula C19H16N2O3S B491393 N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 412938-21-7](/img/structure/B491393.png)

N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a chemical compound with the molecular formula C19H16N2O3S . It has an average mass of 352.407 Da and a monoisotopic mass of 352.088165 Da .

Synthesis Analysis

The synthesis of N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide and its analogs has been reported in a study . The study optimized a previously reported TNF-α inhibitor, EJMC-1, through shape screening and rational design. The most potent compound identified was 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10) with an IC50 of 14 μM, which was 2.2-fold stronger than EJMC-1 . Further optimization led to the development of compound 4e, which showed an IC50-value of 3 μM in cell assay, making it 14-fold stronger than EJMC-1 .Molecular Structure Analysis

The molecular structure of N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is complex, with a bicyclic indole ring attached to a sulfonamide group . Indole is a weakly basic compound due to the delocalization of the nitrogen lone pair into the freely moving electronic system within the indole ring .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

- Asymmetric Catalysis : A study highlights the enantioselective construction of cyclic indolyl α-amino esters via a Friedel–Crafts alkylation reaction, using a chiral copper(II) triflate-bisoxazoline complex as the catalyst. This approach affords chiral cyclic α-amino esters, which are potential building blocks for peptides and biologically active molecules, demonstrating the utility of sulfonamide derivatives in asymmetric synthesis (Wu et al., 2015).

Biological Activity

- Pharmacological Evaluation : Research into new sulfonamide derivatives based on 1,4-Benzodioxane revealed moderate activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), and good activity against the lipoxygenase enzyme. These findings indicate the potential of these compounds in therapeutic applications, particularly in treating conditions related to enzyme dysregulation (Irshad, 2018).

Drug Development

- TNF-α Inhibitors : A notable discovery in the search for small molecule drugs targeting autoimmune diseases is the identification of a potent RORγ inverse agonist for topical treatment of psoriasis. This compound demonstrates the role of sulfonamide derivatives in modulating immune responses, offering a new avenue for treating autoimmune conditions (Ouvry et al., 2018).

Chemical Synthesis

- Sulfonamides in Organic Synthesis : The synthesis and application of sulfonamides in creating biologically active molecules are further illustrated by the development of indole derivatives. These studies underscore the versatility of sulfonamides in constructing complex molecular architectures with potential biological activities (Avdeenko et al., 2020).

Molecular Docking Studies

- Antimicrobial and Antiproliferative Agents : N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities. Molecular docking studies of these compounds against various enzymes and bacterial strains highlight the sulfonamide moiety's significance in drug design, showcasing their potential in addressing microbial infections and cancer (El-Gilil, 2019).

Wirkmechanismus

Target of Action

The primary target of N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a cytokine involved in systemic inflammation and plays a pivotal role in inflammatory responses . Dysregulation of TNF can lead to a variety of pathological effects, including auto-inflammatory diseases .

Mode of Action

The compound interacts with TNF-α, inhibiting its activity .

Biochemical Pathways

The compound affects the TNF-α pathway, which plays a crucial role in the regulation of immune cells and the inflammatory response . By inhibiting TNF-α, the compound can potentially suppress the inflammatory response, which could be beneficial in the treatment of diseases characterized by excessive inflammation .

Pharmacokinetics

The compound’s sulfonamide group is thought to have hydrophilic properties similar to the sulfonyl group , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of TNF-α by N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can lead to a reduction in inflammation . This could potentially alleviate symptoms of diseases characterized by excessive inflammation .

Zukünftige Richtungen

The study suggests that N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide and its analogs could be developed as potent TNF-α inhibitors . The compound 4e, in particular, shows promise and can be further optimized for its activity and properties . This provides insights into designing small molecule inhibitors directly targeting TNF-α and for protein-protein interaction inhibitor design .

Eigenschaften

IUPAC Name |

N-(2,4-dimethylphenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-11-6-7-15(12(2)10-11)21-25(23,24)17-9-8-16-18-13(17)4-3-5-14(18)19(22)20-16/h3-10,21H,1-2H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWYPMBAJSYMJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

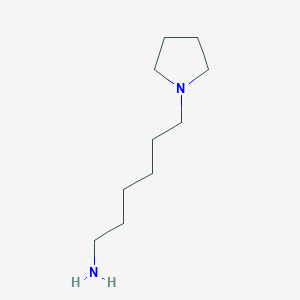

![N-methyl-N-[6-(1-piperidinyl)hexyl]amine](/img/structure/B491364.png)

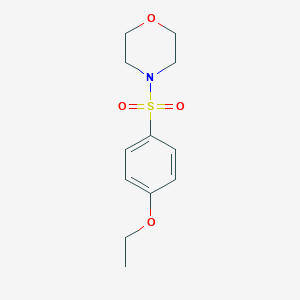

![N-[1,1'-Biphenyl]-4-yl-4-methylbenzenesulfonamide](/img/structure/B491371.png)

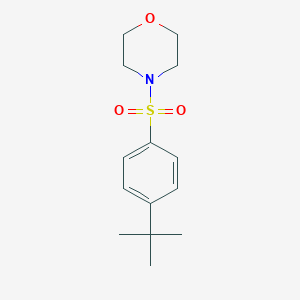

![2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491381.png)

![N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491386.png)

![N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491397.png)

![3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B491404.png)

![3-methyl-1-(methylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B491406.png)

![Ethyl 5-[acetyl(phenylsulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B491425.png)